molecular formula C13H15N5 B14221183 5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile CAS No. 824397-73-1

5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile

Katalognummer: B14221183
CAS-Nummer: 824397-73-1
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: DKCQKNDBIAPXIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an amino group at the 5-position, an anilino group at the 3-position, and a carbonitrile group at the 4-position of the pyrazole ring. The unique structure of this compound makes it a valuable building block in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Anilino Group: The anilino group can be introduced via a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a halogenated pyrazole intermediate.

    Amino Group Addition: The amino group at the 5-position can be introduced through a substitution reaction using an appropriate amine source.

    Carbonitrile Group Introduction: The carbonitrile group can be introduced via a cyanation reaction, typically using a cyanating agent such as potassium cyanide or trimethylsilyl cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or amides.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines or amides derived from the reduction of the carbonitrile group.

    Substitution: Halogenated or nitrated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Wirkmechanismus

The mechanism of action of 5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. For example, it may inhibit kinases or other enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-1H-pyrazole-4-carbonitrile: Lacks the anilino group, making it less versatile in certain synthetic applications.

    3-Anilino-1H-pyrazole-4-carbonitrile: Lacks the amino group at the 5-position, which may affect its reactivity and biological activity.

    5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of the propan-2-yl group, which may influence its physical and chemical properties.

Uniqueness

The presence of both the anilino and amino groups, along with the carbonitrile group, makes 5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile a unique and valuable compound in organic synthesis and medicinal chemistry. Its structural features allow for diverse chemical modifications and potential biological activities, making it a versatile tool in various research fields.

Eigenschaften

CAS-Nummer

824397-73-1

Molekularformel

C13H15N5

Molekulargewicht

241.29 g/mol

IUPAC-Name

5-amino-3-(4-propan-2-ylanilino)-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C13H15N5/c1-8(2)9-3-5-10(6-4-9)16-13-11(7-14)12(15)17-18-13/h3-6,8H,1-2H3,(H4,15,16,17,18)

InChI-Schlüssel

DKCQKNDBIAPXIC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)NC2=NNC(=C2C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.